molecular formula C16H20F3N3O3 B2560814 N1-((1-methylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 953224-21-0

N1-((1-methylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2560814
CAS No.: 953224-21-0
M. Wt: 359.349
InChI Key: QGHDDASLZPVJKY-UHFFFAOYSA-N
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Description

N1-((1-methylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Chemical Reactions Analysis

Types of Reactions

N1-((1-methylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1-((1-methylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-methylpiperidin-4-yl)methyl)-N2-(4-methoxyphenyl)oxalamide
  • N1-((1-methylpiperidin-4-yl)methyl)-N2-(4-chlorophenyl)oxalamide
  • N1-((1-methylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide

Uniqueness

N1-((1-methylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable compound for drug development and other scientific applications .

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O3/c1-22-8-6-11(7-9-22)10-20-14(23)15(24)21-12-2-4-13(5-3-12)25-16(17,18)19/h2-5,11H,6-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHDDASLZPVJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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